Potassium deuteroxide
Overview
Description
Synthesis Analysis
Recent studies have explored the synthesis of potassium deuteroxide-related compounds through various methods. For instance, a general and practical method for deuterium incorporation by potassium methoxide/hexamethyldisilane-mediated dehalogenation of arylhalides has been described, demonstrating the versatility of potassium in facilitating deuterium labeling in a wide array of heteroarenes prevalent in pharmaceuticals with excellent deuterium incorporation (Wang et al., 2018).
Molecular Structure Analysis
The molecular structure of potassium deuteroxide and its analogues has been a subject of investigation to understand the intricate details of its bonding and geometric configuration. For example, neutron diffraction analysis of potassium hydrogen bis(trifluoroacetate) and its deuterium analogue provided insights into the hydrogen bonding and symmetrical nature of these bonds, suggesting a genuinely symmetrical hydrogen bond with the hydrogen nucleus vibrating in a single potential-energy well (Macdonald et al., 1972).
Chemical Reactions and Properties
Potassium deuteroxide participates in a variety of chemical reactions, highlighting its reactivity and chemical properties. The fission of unsaturated acids by alkali fusion with potassium deuteroxide has been shown to be consistent with a stepwise reversible migration of the unsaturated function during the fusion reaction, indicating the compound's utility in organic synthesis (Ansell et al., 1971).
Physical Properties Analysis
Investigations into the physical properties of potassium deuteroxide and related compounds have revealed important aspects of their behavior under different conditions. For instance, the rapid growth and properties of large-aperture 98%-deuterated DKDP crystals have been studied, showing that in the near-infrared band, the transmission of the 97.9% DKDP crystal is higher than that of KDP and 70% DKDP crystals, indicating significant implications for optical applications (Cai et al., 2019).
Chemical Properties Analysis
The chemical properties of potassium deuteroxide are closely linked to its reactions and synthesis pathways. Studies such as the transition-metal-free hydration of nitriles using potassium tert-butoxide under anhydrous conditions have highlighted its role as a nucleophilic oxygen source, further underscoring the compound's versatility and potential in synthetic chemistry (Midya et al., 2015).
Scientific Research Applications
Mueller Matrix Ellipsometry : Potassium deuteroxide has been studied using Mueller matrix ellipsometry, particularly focusing on anisotropic and depolarizing effects in uniaxial deuterated potassium dihydrogen phosphate (DKDP). This study is crucial for high power laser applications and helps in understanding how light interacts with these materials (Synowicki et al., 2004).
Organic Chemistry : In the realm of organic chemistry, potassium deuteroxide is involved in alkali fusion leading to stepwise reversible migration of unsaturated functions. This process includes a hydrogen-deuterium exchange occurring on the benzene nucleus, which is crucial for understanding chemical reactions and synthesis (Ansell et al., 1971).
Catalysis and Silylation : It catalyzes dehydrogenative C-H silylation of heteroaromatics, leading to a radical chain mechanism that is reversible and favors products due to hydrogen generation. This is significant in developing new methods for chemical synthesis and modification (Liu et al., 2017).
Deuterium Sorption : Studies have shown the effects of hydrogen and deuterium sorption into thin palladium electrodes from potassium deuteroxide solutions, indicating different effects depending on the cations in the supporting electrolyte. This is significant in the study of electrochemical processes and material science (Czerwiński et al., 1995).
Isotope Effects and Proton Jump Mechanisms : The proton-jump mechanism of OH and H3O+ ions in potassium deuteroxide varies with pressure, providing insights into the behavior of ions in different environments and under various conditions. This has implications in fields like physical chemistry and materials science (Tada et al., 1993).
Hydrogen Isotope Separation : Potassium deuteroxide has been used in systems for efficient hydrogen isotope separation from deuterium, achieving significant separation factors. This is crucial for applications in nuclear science and energy production (Kim et al., 2017).
Ferroelectricity and Isotope Effects : Deuteration in hydrogen-bonded crystals involving potassium deuteroxide weakens proton-mediated covalent bonding, leading to significant isotope effects. This understanding is essential for developing materials with specific electrical properties (Koval et al., 2002).
Laser-induced Damage Studies : Research on deuterated potassium dihydrogen phosphate (DKDP), which involves potassium deuteroxide, shows that laser-induced damage is primarily initiated through a multiphoton process. This has implications for the development and improvement of high-power laser systems (Carr et al., 2003).
Safety And Hazards
Future Directions
While specific future directions for potassium deuteroxide are not mentioned in the retrieved resources, there is a general need for further studies to understand the pivotal factors involved in potassium balance . This could potentially include further exploration of the role and applications of potassium deuteroxide.
properties
InChI |
InChI=1S/K.H2O/h;1H2/q+1;/p-1/i/hD | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYUFKZDYYNOTN-DYCDLGHISA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HKO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30179314 | |
Record name | Potassium deuteroxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30179314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
57.112 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium deuteroxide | |
CAS RN |
24572-01-8 | |
Record name | Potassium hydroxide (K(OD)) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24572-01-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Potassium deuteroxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024572018 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Potassium deuteroxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30179314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium deuteroxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.098 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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